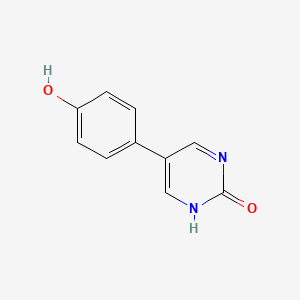

5-(4-Hydroxyphenyl)-2-hydroxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-hydroxyphenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-3-1-7(2-4-9)8-5-11-10(14)12-6-8/h1-6,13H,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYENLWRZEQEGGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)N=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00686782 | |

| Record name | 5-(4-Hydroxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111113-77-9 | |

| Record name | 5-(4-Hydroxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure and Conformation Analysis of 5 4 Hydroxyphenyl 2 Hydroxypyrimidine and Its Analogs

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the molecular architecture of 5-(4-hydroxyphenyl)-2-hydroxypyrimidine and its derivatives. Each technique offers unique insights into the connectivity, functional groups, and electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum of pyrimidine (B1678525) derivatives provides information on the number of different kinds of protons and their neighboring environments. For instance, in a series of 5-hydroxymethylpyrimidines, the protons of the methyl group at the 6-position typically appear as a singlet around δ 2.76 ppm, while the methylene (B1212753) protons of the hydroxymethyl group at the 5-position show a singlet at approximately δ 4.79 ppm. Aromatic protons generally resonate in the downfield region, between δ 7.28 and 8.54 ppm. mdpi.com In substituted dihydropyrimidines, the C4-H of the dihydropyrimidine (B8664642) core can be observed around 5.28 ppm. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. In dihydropyrimidine derivatives, the methyl and methoxy (B1213986) carbons can be observed at approximately 18.25 ppm and 53.91 ppm, respectively. The C4 carbon of the dihydropyrimidine core typically appears around 51.23 ppm. mdpi.com

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C6-CH₃ | ~2.76 mdpi.com | ~18.25 mdpi.com |

| C5-CH₂OH | ~4.79 mdpi.com | - |

| Aromatic Protons | 7.28 - 8.54 mdpi.com | - |

| C4-H (dihydropyrimidine) | ~5.28 mdpi.com | ~51.23 mdpi.com |

| OCH₃ | - | ~53.91 mdpi.com |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These vibrations are characteristic of specific functional groups and can provide valuable information about the molecular structure and bonding.

Infrared Spectroscopy: In pyrimidine derivatives, characteristic IR bands can be observed for various functional groups. For example, the C=O stretching vibration in 5-hydroxymethylpyrimidines is typically found around 1666-1678 cm⁻¹. mdpi.com The N-H stretching vibrations in these compounds can be seen at approximately 3287 cm⁻¹, while O-H stretching from a hydroxymethyl group appears around 3374 cm⁻¹. mdpi.com In 4-amino-2,6-dihydroxy pyrimidine, the vibrations associated with the NH₂ and OH groups are key to understanding its potential tautomeric forms. ripublication.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov For pyrimidine derivatives, Raman spectra can reveal details about the ring vibrations and the vibrations of substituent groups. researchgate.net

| Functional Group | Infrared (IR) Frequency (cm⁻¹) |

| C=O Stretch | 1666 - 1678 mdpi.com |

| N-H Stretch | ~3287 mdpi.com |

| O-H Stretch (Hydroxymethyl) | ~3374 mdpi.com |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography combined with Ion Mobility-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/IM-QTOF-MS) are particularly useful for the analysis of complex mixtures and the identification of individual components.

These techniques have been successfully employed to characterize a wide range of compounds, including pyrimidine derivatives. For instance, in the analysis of a series of 5-hydroxymethylpyrimidines, electrospray ionization (ESI) mass spectrometry was used to confirm the molecular weights of the synthesized compounds, with the protonated molecular ion [M+H]⁺ being observed. mdpi.com A combination of UPLC separation with a Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) system is also a rapid and sensitive method for identifying chemical components in complex matrices due to its high mass accuracy, resolution, and sensitivity. nih.gov

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a lower energy orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

For molecules with conjugated π systems, such as this compound, the π-π* transitions are of particular interest. libretexts.org The presence of hydroxyl and phenyl groups can significantly influence the electronic transitions. In some 2,4-bis(2'-hydroxyphenyl)pyrimidines, the absence of fluorescence is attributed to an intramolecular proton transfer from the hydroxyl groups to the nitrogen atoms of the pyrimidine ring in the excited state, leading to a non-radiative deactivation pathway. nih.gov The absorption spectra of these compounds can be influenced by solvent polarity, with changes in λmax indicating a change in the electronic environment. nih.gov

Crystallographic Analysis of this compound and Related Compounds

Crystallographic techniques, particularly X-ray diffraction, provide precise information about the arrangement of atoms in the solid state, offering a definitive view of the molecular conformation and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. nih.gov This technique has been used to study the solid-state conformation of various pyrimidine derivatives.

Tautomerism and Isomeric Forms in Hydroxypyrimidine Systems

Investigation of Keto-Enol Tautomerism in Hydroxypyrimidine Frameworks

The presence of hydroxyl groups on the pyrimidine ring introduces the possibility of keto-enol tautomerism, a prototropic rearrangement involving the migration of a proton and the concurrent shift of a double bond. In the case of 2-hydroxypyrimidine (B189755) systems, an equilibrium exists between the enol (hydroxyl) form and its corresponding keto (pyrimidinone) tautomer.

Computational and experimental studies on related hydroxypyrimidine systems have demonstrated that the position of this equilibrium is highly dependent on the molecular environment and the presence of other substituents. For instance, the introduction of a second nitrogen atom into the aromatic ring, as seen in pyrimidine compared to pyridine, tends to shift the tautomeric equilibrium. In the case of 4-hydroxypyrimidine, the ketonic form (4(3H)-pyrimidinone) is generally favored over the hydroxyl form. This preference is attributed to factors such as aromaticity, electronic delocalization, and intramolecular hydrogen bonding. In the solid state, derivatives of 4-hydroxypyrimidine show a strong inclination to exist in the 3H-keto tautomer form.

For analogs like 2-(2′-hydroxyphenyl)pyrimidines, the enol form is predicted to be more stable in the ground state. However, upon electronic excitation to the first excited state (S1), the keto form becomes more stable. This shift is accompanied by changes in the intramolecular hydrogen bonding between the phenolic hydroxyl group and the pyrimidine nitrogen atom. In the ground state (S0), a stronger hydrogen bond stabilizes the enol form, but this bond weakens upon excitation, favoring the keto tautomer.

The stability of the tautomeric forms is also influenced by the solvent environment. Polar solvents tend to stabilize the more polar keto tautomer through intermolecular interactions. The interplay of these factors determines the predominant tautomeric form of this compound in a given state or medium.

| Parameter | Tautomeric Form | State | Value |

|---|---|---|---|

| Relative Energy | Enol | S0 | More Stable |

| Keto | S1 | More Stable | |

| O-H···N Hydrogen Bond Distance (Å) | Enol | S0 | 1.355 |

| Keto (O···H-N) | S1 | 1.360 | |

| O-H-N Bond Angle (°) | Enol | S0 | 150 |

| Keto | S1 | 138 |

Positional Isomerism Effects on Molecular Architecture and Stability

The relative positions of the substituent groups can influence the planarity of the molecule. For instance, in analogs such as 5-hydroxymethyl-2-phenylpyrimidines, the phenyl group at the 2-position is twisted relative to the planar pyrimidine ring. The degree of this twist, represented by the dihedral angle, can vary depending on other substituents on the pyrimidine ring. In the case of this compound, the rotational freedom of the hydroxyphenyl group around the C-C single bond connecting it to the pyrimidine ring is a key conformational determinant.

Furthermore, the location of the hydroxyl group on the pyrimidine ring (e.g., at the 2- or 4-position) and the hydroxyphenyl group (e.g., at the 2'-, 3'-, or 4'-position) can affect the potential for intramolecular hydrogen bonding. In 2-(2'-hydroxyphenyl)pyrimidine, a significant intramolecular hydrogen bond can form between the phenolic hydroxyl group and a nitrogen atom of the pyrimidine ring, which contributes to the stability of the planar conformation. For the titular compound, this compound, such direct intramolecular hydrogen bonding between the two hydroxyl-bearing moieties is less likely due to their separation.

| Compound Analog | Substituent at Position 4 | Dihedral Angle between Pyrimidine and 2-Phenyl Ring (°) |

|---|---|---|

| 5-Hydroxymethyl-2-phenylpyrimidine Derivatives | Amino | 26.4 |

| Propylamino | 9.5 | |

| Allylamino | 10.9 | |

| Isopropylamino | 15.7 | |

| tert-Butylamino | 18.5–20.6 |

Computational and Theoretical Investigations of 5 4 Hydroxyphenyl 2 Hydroxypyrimidine

Quantum Chemical Calculations (DFT, ab initio, CIS)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. Methods like Density Functional Theory (DFT), ab initio calculations, and Configuration Interaction Singles (CIS) are employed to model various molecular states and processes.

The ground state represents the most stable electronic configuration of a molecule. DFT and ab initio methods are used to determine this state by optimizing the molecule's geometry to find its lowest energy conformation. mdpi.comresearchgate.net DFT, particularly with the B3LYP functional, is a widely used method for studying the structural and spectral properties of organic compounds due to its balance of accuracy and computational cost. mdpi.comijcce.ac.ir

Geometry optimization calculations for pyrimidine (B1678525) derivatives provide key information on bond lengths, bond angles, and dihedral angles. researchgate.net For 5-(4-Hydroxyphenyl)-2-hydroxypyrimidine, these calculations would reveal the planarity of the pyrimidine and phenyl rings and the orientation of the hydroxyl groups. The electronic structure analysis, often visualized through Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) plots, helps identify the distribution of electron density. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller energy gap suggests higher reactivity.

Table 1: Representative Quantum Chemical Parameters Calculated using DFT

| Parameter | Description | Typical Information Yielded |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to the chemical reactivity and stability of the molecule. researchgate.net |

| Hardness (η) | Resistance to charge transfer | A higher value indicates greater stability. mdpi.com |

| Softness (S) | Reciprocal of hardness | A higher value indicates greater reactivity. mdpi.com |

| Electronegativity (χ) | Power of an atom to attract electrons | Provides insight into the molecule's charge distribution. mdpi.com |

| Electrophilicity (ω) | A measure of electrophilic character | Helps in predicting reactivity in polar reactions. mdpi.com |

The interaction of a molecule with light can promote it to an excited electronic state. The subsequent processes, including fluorescence, phosphorescence, and non-radiative decay, are known as photophysical properties. Time-Dependent DFT (TD-DFT) and CIS are common methods for studying these excited states. researchgate.net

Computational chemistry is crucial for elucidating the detailed mechanisms of intramolecular proton transfer. By mapping the potential energy surface (PES) for the ground and excited states, researchers can identify the reaction pathways and energy barriers associated with the proton transfer. researchgate.netd-nb.info

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the behavior of molecules in more complex environments, such as in solution or interacting with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. dovepress.comnih.gov

In docking studies involving pyrimidine derivatives, the compound is placed into the binding site of a target protein, and its binding affinity is calculated, often expressed as a binding energy (kcal/mol). researchgate.netnih.gov A lower binding energy indicates a more stable and favorable interaction. mdpi.compreprints.org The analysis also reveals the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein. nih.govnih.gov For example, the hydroxyl group and pyrimidine nitrogens of this compound would be expected to act as key hydrogen bond donors and acceptors, respectively. nih.gov

Table 2: Representative Data from Molecular Docking Studies of Pyrimidine Derivatives

Note: This table is a generalized representation of findings from docking studies on various pyrimidine derivatives against different protein targets.

| Protein Target | PDB ID | Ligand/Compound Class | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Cyclin-Dependent Kinase 2 | 1HCK | Pyrimidine derivative (4b) | -7.4 | LYS 33, THR 14, GLU 12 | nih.gov |

| Tyrosine Kinase | - | Tetrahydropyrimidine (5c) | - | - | mdpi.com |

| 4-HPPD | - | NTBC Analogues | - | - | mdpi.com |

| BCL-2 | 2O2F | Hppo | -6.61 | - | researchgate.net |

| Caspase-3 | 1RE1 | Hppo | -6.88 | - | researchgate.net |

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.comnih.gov MD simulations are used to assess the stability of the docked complex, analyze the conformational flexibility of the ligand and protein, and study the influence of the surrounding solvent. mdpi.commdpi.comfrontiersin.org

An MD simulation of a protein-ligand complex typically runs for nanoseconds to microseconds. mdpi.com During the simulation, various parameters are monitored to assess stability, such as the Root-Mean-Square Deviation (RMSD) of the protein backbone and the ligand. mdpi.com A stable RMSD value over time suggests that the complex is in equilibrium and the binding pose is stable. mdpi.comfrontiersin.org Root-Mean-Square Fluctuation (RMSF) analysis can identify which parts of the protein are flexible and which are rigid. Furthermore, MD simulations provide detailed information on the persistence of intermolecular interactions, like hydrogen bonds, and the role of water molecules in mediating or competing with these interactions. frontiersin.org This provides a more realistic and comprehensive understanding of the binding event than docking alone. mdpi.com

Advanced Electronic Structure Analysis for Reactivity Prediction

The prediction of chemical reactivity through computational means has become an indispensable tool in modern chemistry. For this compound, advanced electronic structure analysis provides profound insights into its behavior in chemical reactions. These methods move beyond simple structural representations to map out the electronic landscape of the molecule, identifying regions susceptible to electrophilic or nucleophilic attack, and quantifying the molecule's ability to donate or accept electrons. This section delves into several key theoretical approaches used to elucidate the reactivity of this compound.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl and hydroxypyrimidine rings, particularly on the oxygen and nitrogen atoms and the aromatic π-systems. These regions are therefore the most probable sites for electrophilic attack. Conversely, the LUMO would be distributed over the pyrimidine ring, which has electron-deficient carbon atoms due to the presence of electronegative nitrogen atoms. These sites are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter. A small energy gap indicates that the molecule can be easily excited, suggesting high polarizability and greater chemical reactivity. pku.edu.cn A large energy gap implies higher kinetic stability and lower reactivity. Computational studies on similar heterocyclic compounds suggest that the introduction of hydroxyl groups tends to increase the HOMO energy and decrease the LUMO energy, thereby reducing the energy gap and enhancing reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

Note: The values in this table are illustrative and represent typical values obtained from Density Functional Theory (DFT) calculations for similar organic molecules.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de It illustrates the charge distribution within a molecule by mapping the electrostatic potential onto the electron density surface. uni-muenchen.deresearchgate.net Different colors are used to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich), which are favorable for electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent regions of neutral or intermediate potential.

For this compound, an MEP map would reveal distinct regions of varying electrostatic potential.

Negative Regions (Red/Yellow): The areas around the oxygen atoms of the hydroxyl groups and the nitrogen atoms of the pyrimidine ring are expected to be the most electron-rich. researchgate.net These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Regions (Blue): The hydrogen atoms of the hydroxyl groups and the C-H bonds on the aromatic rings will exhibit a positive electrostatic potential. researchgate.net These are the sites that would attract nucleophiles or act as hydrogen bond donors.

The MEP map provides a more intuitive and comprehensive picture of the molecule's reactivity than simple atomic charges, as it considers the entire electronic and nuclear charge distribution. uni-muenchen.de

Localization and Interaction Descriptors (ELF, LOL, RDG, Fukui Functions)

To gain a more nuanced understanding of bonding and reactivity, a variety of advanced computational descriptors can be employed.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analysis tools that provide information about electron localization in a molecule. mdpi.comresearchgate.net They are used to identify regions corresponding to covalent bonds, lone pairs, and atomic cores. nih.gov For this compound, ELF and LOL analysis would clearly delineate the covalent bonds within the phenyl and pyrimidine rings, as well as the C-O, O-H, C-N, and N-H bonds. High ELF/LOL values would be found in the regions of these bonds and around the lone pairs of the oxygen and nitrogen atoms, confirming their nucleophilic character. mdpi.com

Reduced Density Gradient (RDG): The RDG is a descriptor used to visualize and characterize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. mdpi.com An RDG analysis of a dimer or crystal structure of this compound would reveal the specific intermolecular hydrogen bonds between the hydroxyl and pyrimidine moieties, which are crucial for its solid-state structure and properties.

Fukui Functions: Fukui functions are used to describe the change in electron density at a particular point in the molecule when an electron is added or removed. imist.ma They are powerful tools for identifying the most reactive sites within a molecule. mdpi.com The Fukui function comes in three main forms:

f+(r): for nucleophilic attack (electron acceptance), which highlights the sites where the LUMO is localized.

f-(r): for electrophilic attack (electron donation), which indicates the sites where the HOMO is localized.

f0(r): for radical attack.

For this compound, the Fukui functions would quantify the reactivity of individual atoms. It is expected that the f+ values would be highest on the carbon atoms of the pyrimidine ring, while the f- values would be largest on the oxygen and nitrogen atoms, as well as certain carbon atoms in the hydroxyphenyl ring. imist.ma

Table 2: Illustrative Condensed Fukui Function Values for Selected Atoms in this compound

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) |

|---|---|---|

| O (phenol) | 0.05 | 0.18 |

| O (pyrimidine) | 0.06 | 0.15 |

| N1 (pyrimidine) | 0.08 | 0.12 |

| N3 (pyrimidine) | 0.08 | 0.12 |

| C4 (pyrimidine) | 0.15 | 0.04 |

Note: These values are for illustrative purposes to demonstrate the expected trends from a computational analysis. Higher values indicate a greater propensity for the specified type of attack.

By integrating the insights from FMO theory, MEP mapping, and these advanced descriptors, a comprehensive and predictive model of the chemical reactivity of this compound can be constructed.

In Vitro Biological Activity Spectrum and Mechanistic Exploration of 5 4 Hydroxyphenyl 2 Hydroxypyrimidine Derivatives

Enzyme Inhibition Studies

Derivatives of the 5-(4-hydroxyphenyl)-2-hydroxypyrimidine scaffold have been investigated for their ability to inhibit various enzymes implicated in a range of pathological conditions. The electronic and structural features of these compounds enable them to interact with the active sites of these enzymes, leading to modulation of their catalytic functions.

Cyclooxygenase (COX-1, COX-2) Inhibition Mechanisms

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, mediating the conversion of arachidonic acid into prostaglandins. nih.gov There are two primary isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is upregulated during inflammation. jpp.krakow.pl Pyrimidine (B1678525) derivatives have emerged as a promising scaffold for potent and selective COX-2 inhibitors. nih.gov

Certain pyrimidine derivatives have demonstrated a higher affinity for the COX-2 isoform over COX-1 in in vitro assays. nih.gov The mechanism of inhibition can involve interactions with key amino acid residues within the enzyme's active site. For some inhibitors, the binding mode involves the formation of hydrogen bonds with Tyr-385 and Ser-530 residues in the COX-2 active site, a mechanism distinct from the salt bridge formation with Arg-120 typical of many acidic non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The selectivity for COX-2 is often attributed to the ability of the inhibitor to fit into a larger, more accommodating side pocket present in the COX-2 active site but absent in COX-1. jpp.krakow.pl Studies on specific pyrimidine derivatives have shown COX-2 inhibition comparable to the reference drug meloxicam. nih.gov

| Compound | Target Enzyme | Activity (IC50) | Reference Drug | Reference Drug Activity (IC50) |

|---|---|---|---|---|

| Pyrimidine Derivative L1 | COX-2 | Comparable to Meloxicam | Meloxicam | Comparable to L1 |

| Pyrimidine Derivative L2 | COX-2 | Comparable to Meloxicam | Piroxicam | Significantly less active than L2 |

Tyrosinase Inhibition Pathways

Tyrosinase is a multi-copper-containing enzyme that plays a crucial role in melanogenesis, the process of melanin (B1238610) pigment production. nih.gov Its inhibition is a key strategy for developing depigmenting agents for cosmetic and therapeutic use in hyperpigmentation disorders. nih.gov Phenolic compounds, particularly those with a resorcinol (B1680541) moiety (2,4-dihydroxyl groups), are known to be potent tyrosinase inhibitors. mdpi.com The 4-hydroxyphenyl group in the core structure of this compound makes its derivatives interesting candidates for tyrosinase inhibition. nih.gov

The primary mechanism of tyrosinase inhibition by phenolic compounds often involves their ability to chelate the copper ions within the enzyme's active site, rendering it catalytically inactive. nih.gov Some inhibitors act in a competitive manner, binding to the enzyme's active site and preventing the substrate (e.g., L-DOPA) from binding. nih.gov Other derivatives may exhibit non-competitive inhibition. mdpi.com Molecular docking studies suggest that hydroxyphenyl fragments can position themselves within the active site, mimicking the binding of known inhibitors. nih.gov The inhibitory potency of certain pyrimidine-based derivatives has been shown to be even greater than that of the standard inhibitor, kojic acid. researchgate.net

| Compound Class/Derivative | Inhibitory Activity (IC50) | Notes |

|---|---|---|

| Dihydropyridine-benzylimine conjugate (6k) | 5.34 ± 0.58 µM | More potent than the standard, kojic acid (IC50 6.04 ± 0.11 µM). researchgate.net |

| Oxyresveratrol | 1.7 µM | A hydroxystilbene, demonstrating the potency of hydroxyphenyl structures. mdpi.com |

| Glabridin (Isoflavan) | 15 times the activity of kojic acid | Highlights the efficacy of isoflavonoids from Glycyrrhiza species. mdpi.com |

Lipoxygenase (e.g., 12-LOX) Inhibition

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of inflammatory mediators such as leukotrienes. nih.govmdpi.com The 5-lipoxygenase (5-LOX) pathway is a significant target for anti-inflammatory drug development. researchgate.net Inhibition of LOX can reduce the production of leukotrienes, thereby exerting an anti-inflammatory effect. nih.gov

Derivatives containing heterocyclic scaffolds have been explored as LOX inhibitors. The mechanism often involves interaction with the non-heme iron atom in the catalytic site of the enzyme or binding to allosteric sites. mdpi.com For instance, studies on 1,5-diaryl-imidazole derivatives, which share structural similarities with phenyl-substituted pyrimidines, showed significant inhibition of the 5-LOX pathway, with one compound achieving 92% inhibition of leukotriene B4 (LTB₄) production at a 10 µM concentration. nih.gov The structure-activity relationship (SAR) studies often indicate that specific substitutions on the aryl rings are crucial for potent inhibitory activity. nih.gov

Dipeptidyl Peptidase IV (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.gov By inhibiting DPP-4, the levels of active incretins are increased, which in turn enhances glucose-dependent insulin (B600854) secretion, making DPP-4 inhibitors a valuable class of oral anti-hyperglycemic agents for managing type 2 diabetes. nih.govmdpi.com

The pyrimidine scaffold has been successfully utilized to design potent DPP-4 inhibitors. bohrium.comnih.gov For example, a series of 5-methoxypyrimidine-based derivatives were designed as dual-target agents for both GPR119 agonism and DPP-4 inhibition. bohrium.comnih.gov One compound from this series demonstrated a potent DPP-4 inhibitory activity, with an inhibition rate of 97.5% at a concentration of 10 μM. bohrium.comnih.gov The mechanism of action involves the binding of the inhibitor to the active site of the DPP-4 enzyme, preventing it from cleaving its natural substrates. nih.gov

| Compound Series | Lead Compound | Inhibitory Activity |

|---|---|---|

| 5-methoxypyrimidine derivatives | Compound 27 | 97.5% inhibition at 10 µM bohrium.comnih.gov |

Topoisomerase I Inhibition

Topoisomerases are essential enzymes that manage the topological state of DNA during cellular processes like replication and transcription. wikipedia.orgnih.gov Topoisomerase I (Topo I) creates transient single-strand breaks in the DNA backbone to relieve supercoiling. nih.gov Inhibitors of this enzyme, often referred to as topoisomerase poisons, stabilize the covalent complex formed between Topo I and DNA. wikipedia.org This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks, which can trigger apoptosis and cell death, making these inhibitors effective anticancer agents. wikipedia.orgnih.gov

Various heterocyclic compounds have been investigated as topoisomerase inhibitors. researchgate.net The mechanism involves the inhibitor intercalating into the DNA or binding to the enzyme-DNA complex. For instance, novel ciprofloxacin (B1669076) derivatives have been shown to exert dual inhibition of both Topo I and Topo II. nih.gov While specific studies on this compound derivatives as Topo I inhibitors are not extensively detailed in the provided context, the general ability of planar heterocyclic systems to interact with DNA and topoisomerases suggests this as a potential area for investigation.

Antimicrobial Research Perspectives

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. mdpi.com Pyrimidine derivatives have long been a focus of antimicrobial research due to their structural resemblance to nucleobases. nih.gov These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. nih.govnih.gov

One of the key mechanisms for the antibacterial action of some pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR). nih.gov DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids in bacteria. nih.gov By inhibiting this enzyme, the compounds disrupt critical cellular processes, leading to bacteriostatic or bactericidal effects. Studies on dihydropyrimidine (B8664642) derivatives have demonstrated promising activity against bacteria such as Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. nih.gov Some pyrimidine-clubbed benzimidazole (B57391) derivatives have shown potency comparable to or higher than standard antibiotics like ciprofloxacin and chloramphenicol. nih.gov

| Compound Class | Target Organisms | Observed Activity | Potential Mechanism |

|---|---|---|---|

| Dihydropyrimidines | S. aureus, E. coli, A. baumannii, P. aeruginosa, K. pneumoniae | Promising antibacterial activity. nih.gov | Not specified |

| Pyrimidine-clubbed benzimidazoles | Gram-positive and Gram-negative bacteria; Fungi | Potency comparable or superior to ciprofloxacin and chloramphenicol. nih.gov | Dihydrofolate reductase (DHFR) inhibition. nih.gov |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Various bacterial and fungal strains | Moderate antimicrobial activity. bas.bg | Not specified |

Investigation of Antibacterial Modalities

Derivatives of the pyrimidine scaffold have been the subject of extensive research for their potential as antibacterial agents. nih.gov Studies have revealed that these compounds exhibit activity against a range of bacterial strains, with some demonstrating significant potency against multidrug-resistant bacteria. nih.govrsc.orgresearchgate.net The mechanism of action for certain thiophenyl-pyrimidine derivatives has been attributed to the effective inhibition of the FtsZ protein, a crucial component in bacterial cell division. nih.govrsc.orgresearchgate.net

The inhibitory action involves disrupting FtsZ polymerization and its GTPase activity, which ultimately impairs bacterial cell division and leads to cell death. nih.govrsc.orgresearchgate.net This mode of action is particularly promising as FtsZ is a novel target, which could help address the challenge of antibiotic resistance. nih.gov For instance, a specific thiophenyl-pyrimidine derivative, F20, showed potent bactericidal effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.gov Its mechanism is believed to involve binding to the GTP binding site of FtsZ, thereby inhibiting its function. nih.gov

Further research into dihydropyrimidine (DHP) derivatives initially suggested dihydrofolate reductase (DHFR) inhibition as a possible mechanism, similar to the FDA-approved drug Trimethoprim. nih.gov However, subsequent studies involving the oxidation of these DHPs to their pyrimidine analogues resulted in a complete loss of antibacterial activity and no DHFR inhibition, indicating that the antibacterial effects of these DHPs likely proceed through a different, yet-to-be-identified mechanism. nih.gov This highlights the structural sensitivity of the antibacterial activity and the importance of the dihydropyrimidine core for efficacy in that specific series. nih.gov

The antibacterial action of pyrimidines is not limited to a single mechanism. Other modes of action for different classes of antibacterial drugs include the inhibition of cell wall synthesis, disruption of membrane function, and interference with nucleic acid and metabolic pathways. oregonstate.educationmdpi.com For example, polymyxins disrupt the lipopolysaccharide component of the outer membrane in gram-negative bacteria, while sulfonamides act as antimetabolites by inhibiting the folic acid synthesis pathway. oregonstate.education Some natural compounds have been shown to cause alterations in the outer walls of bacterial cells or scavenge essential ions like iron. mdpi.com

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound Class | Bacterial Strain(s) | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Thiophenyl-pyrimidine derivatives | Gram-positive bacteria (including MRSA and VRE) | Inhibition of FtsZ polymerization and GTPase activity | nih.govrsc.orgresearchgate.net |

| Dihydropyrimidines (DHPs) | Staphylococcus aureus | Unidentified (Not DHFR inhibition) | nih.gov |

Exploration of Antifungal Effects

Pyrimidine derivatives have emerged as a significant class of compounds in the development of new antifungal agents, showing efficacy against a wide array of phytopathogenic and human-pathogenic fungi. nih.govfrontiersin.org Research has demonstrated that these compounds can be more potent than some commercially available fungicides. nih.govresearchgate.net Their antifungal activity has been evaluated in vitro against fungi such as Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, and various causative agents of dermatomycosis. frontiersin.orgfrontiersin.orgnih.govresearchgate.net

One study synthesized novel pyrimidine derivatives containing an amide moiety and found that compounds 5f and 5o exhibited 100% inhibition against Phomopsis sp. at a concentration of 50 μg/ml, surpassing the 85.1% inhibition rate of the commercial fungicide Pyrimethanil. frontiersin.org Specifically, compound 5o showed an excellent EC50 value of 10.5 μg/ml against Phomopsis sp., which was superior to that of Pyrimethanil (32.1 μg/ml). frontiersin.org

Another promising area of research involves 2-phenylpyrimidine (B3000279) derivatives designed to target lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, which is a vital component of the fungal cell membrane. nih.gov Through structural optimization, a derivative, compound C6 , was developed that showed potent antifungal activity, with its inhibitory effect on Candida albicans being four times stronger than the marketed drug fluconazole. nih.gov This compound also exhibited a good safety profile in cytotoxicity tests, marking it as a promising lead for further development. nih.gov

The structural features of these derivatives play a crucial role in their antifungal potency. For instance, the introduction of methoxy (B1213986) substituents at the para position of a benzene (B151609) ring in hexahydropyrimidine (B1621009) derivatives was found to enhance antifungal activity against Aspergillus flavus and Candida albicans. nih.gov The antifungal screening is often conducted using the poisoned food technique, where the compounds are mixed with a culture medium like potato dextrose agar (B569324) (PDA) to assess their ability to inhibit mycelial growth. nih.govfrontiersin.org

Table 2: In Vitro Antifungal Activity of Representative Pyrimidine Derivatives

| Compound/Derivative | Fungal Species | Activity Metric (at 50 μg/ml unless specified) | Reference(s) |

|---|---|---|---|

| Compound 5o | Phomopsis sp. | EC50 = 10.5 μg/ml | frontiersin.org |

| Compound 5f | Phomopsis sp. | 100% Inhibition | frontiersin.org |

| Compound C6 | Candida albicans | MIC 4x more potent than Fluconazole | nih.gov |

| Various Derivatives | Rhizoctonia solani | >50% Inhibition | researchgate.net |

Cellular Activity Research in In Vitro Models (excluding human trials)

Antiproliferative Mechanisms in Cancer Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative activity across a diverse range of human cancer cell lines. In vitro studies have evaluated these compounds against colon adenocarcinoma (LoVo), doxorubicin-resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic (THP-1) cell lines. encyclopedia.pubnih.gov

The mechanisms underlying this antiproliferative action are multifaceted. One key mechanism involves the inhibition of topoisomerase IIα, an enzyme often overexpressed in tumor cells that is critical for DNA replication and cell division. nih.govnih.gov Inhibition of this enzyme leads to DNA double-strand breaks and subsequently triggers apoptosis. nih.gov Molecular docking studies have further supported the potential of these derivatives to act as topoisomerase II inhibitors and DNA intercalating agents. nih.gov

Furthermore, pyrimidine derivatives have been shown to influence the cell cycle. For example, certain indole (B1671886)–isatin hybrids can cause a lengthening of the G1 phase and a reduction in the S and G2/M phases, effectively halting cell cycle progression. nih.gov Some derivatives have also shown efficacy against drug-resistant cancer cell lines, suggesting they may overcome common resistance mechanisms like the P-glycoprotein efflux pump. nih.govnih.gov

Specific examples highlight the potency of these compounds. The derivative SNK-578 (2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine chlorohydrate) significantly inhibited the growth of Lewis lung epidermoid carcinoma. nih.govresearchgate.net Another compound, 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione), proved to be highly active against a variety of cell lines in the NCI-60 screening program, showing particular sensitivity in leukemia, lung, and colon cancer cell lines. mdpi.com Similarly, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives showed potent inhibition of human liver cancer (HepG2) and human colon carcinoma (HCT116) cell lines. researchgate.net

Table 3: Antiproliferative Activity of Pyrimidine Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect / Mechanism | Reference(s) |

|---|---|---|---|

| SNK-578 | Lewis Lung Carcinoma (LLC) | Significant tumor growth inhibition | nih.gov |

| Compound 3b | Leukemia (CCRF-CEM), Lung (NCI-H522), Colon (HCT-116) | High antiproliferative activity (Mean growth % of 29.51) | mdpi.com |

| Indole–isatin hybrid 5o | Lung (A-549), Colon (HT-29), Breast (ZR-75) | Potent antiproliferation (IC50 = 1.69 µM); G1 cell cycle arrest | nih.gov |

| General Pyrimidine Derivatives | LoVo, LoVo/DX, MCF-7, A549, HeLa | Inhibition of proliferation; Topoisomerase II inhibition | encyclopedia.pubnih.gov |

Modulation of Cellular Signaling Pathways (e.g., pro-inflammatory mediators)

Pyrimidine derivatives have been shown to modulate key cellular signaling pathways, particularly those involved in inflammation. Inflammation is a critical physiological response, and its dysregulation is implicated in numerous diseases. mdpi.com Certain pyrimidine compounds can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov For example, derivatives L1 and L2 demonstrated high selectivity for COX-2 inhibition, comparable to the established drug meloxicam, and were able to reduce the growth of lipopolysaccharide (LPS)-stimulated human monocytic cells. nih.gov

Another important target is the STAT6 (signal transducers and activators of transcription 6) protein, which is activated by interleukins IL-4 and IL-13 and plays a pivotal role in T-helper cell 2 (Th2) differentiation, a key process in allergic and inflammatory conditions. nih.gov A series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives were synthesized and evaluated for STAT6 inhibition. nih.gov Among them, compound 2t (AS1517499) showed potent STAT6 inhibition with an IC50 value of 21 nM and effectively inhibited IL-4-induced Th2 differentiation of mouse spleen T cells without affecting Th1 differentiation. nih.gov

Furthermore, research on a novel pyrimidine derivative for treating acute lung injury (ALI) revealed its ability to down-regulate the Toll-like receptor 4/nuclear factor-κB (TLR4/NF-κB) signaling pathway. rsc.org This pathway is a central regulator of the inflammatory response. The same study also showed modulation of the Kelch-like ECH-associated protein-1/nuclear factor-erythroid 2-related factor 2/heme oxygenase-1 (Keap1-NRF2-HO-1) pathway, which is involved in the antioxidant response. rsc.org These findings indicate that pyrimidine derivatives can exert their anti-inflammatory effects by intervening in multiple, critical signaling cascades.

Antioxidant Cellular Responses

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's antioxidant defenses, is linked to numerous diseases, including cancer and neurodegenerative disorders. mdpi.comijpsonline.com Pyrimidine derivatives have been identified as potent antioxidants capable of mitigating cellular damage by scavenging free radicals and inhibiting lipid peroxidation. mdpi.comijpsonline.com

The antioxidant capacity of these compounds has been evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to screen for antioxidant activity, measuring the ability of a compound to donate a hydrogen atom or an electron to neutralize the radical. ijpsonline.commedcraveonline.com Studies have shown that many pyrimidine derivatives exhibit significant radical scavenging activity. nih.govijpsonline.com

In addition to direct radical scavenging, these derivatives can inhibit lipid peroxidation, a chain reaction that damages cell membranes. mdpi.comresearchgate.net For instance, pyrido[2,3-d]pyrimidine (B1209978) derivatives were found to strongly inhibit lipid peroxidation induced by AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride). mdpi.com The antioxidant response of these compounds is also demonstrated by their ability to reduce levels of reactive oxygen species (ROS) in cellular models of inflammation. nih.gov Certain pyrimidine derivatives, L1 and L2, confirmed their antioxidant properties by lowering free radical levels in LPS-stimulated THP-1 cells. nih.gov This dual anti-inflammatory and antioxidant activity is particularly beneficial, as inflammation and oxidative stress are often interconnected pathological processes. rsc.org

The structure of the derivative, particularly the position and number of hydroxyl groups on the phenyl ring, significantly influences its antioxidant capacity. mdpi.com For example, in a series of benzimidazolehydrazone derivatives, compounds with a 3- or 4-hydroxyphenyl group showed a roughly 20-fold increase in antioxidant activity compared to the 2-hydroxyphenyl analogue in a FRAP (ferric reducing antioxidant power) analysis. mdpi.com

Neuroprotective Actions in Experimental Models

Derivatives of pyrimidine and the structurally similar hydroxypyridines have demonstrated significant neuroprotective potential in various in vitro and in vivo experimental models of neurological damage, particularly cerebral ischemia. mdpi.comresearchgate.net These compounds are believed to act as membrane stabilizers, protecting the integrity of cells and tissues from hypoxic/ischemic and inflammatory damage. mdpi.com

In experimental models of stroke, such as those induced by middle cerebral artery occlusion (MCAO) in rats, pyrimidine-4-H1-OH derivatives have shown the ability to restore the activity of mitochondrial respiratory chain complexes and enzymes of the tricarboxylic acid cycle in the brain's mitochondrial fraction. researchgate.net This suggests that a key aspect of their neuroprotective effect is metabolic in nature, helping to preserve energy production in compromised neural tissue. researchgate.net

The neuroprotective action is also strongly associated with the antioxidant properties of these compounds. mdpi.com For example, a novel ascorbic acid-containing derivative of hydroxypyridine, 3-EA , demonstrated short-term anti-ischemic activity both in vitro and in vivo. This effect was linked to its antioxidant capacity and its ability to target both necrotic and apoptotic cell death pathways, thereby preserving the neuron population in the cortex and reducing the severity of neurological deficits. mdpi.com The ability of these compounds to scavenge free radicals and reduce oxidative stress is a critical component of their brain-protective properties. mdpi.comnih.gov

Studies on triazole-pyrimidine hybrids have further expanded the understanding of their neuroprotective mechanisms. These compounds exhibited promising activity by reducing the expression of the endoplasmic reticulum (ER) stress chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. nih.gov Molecular docking studies suggest that these effects may be mediated through favorable interactions with proteins that regulate ER stress and inflammation, such as ATF4 and NF-kB. nih.gov This indicates that pyrimidine derivatives can offer neuroprotection through a multi-pronged approach, targeting inflammation, apoptosis, ER stress, and metabolic dysfunction. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name/Abbreviation | Full Chemical Name |

|---|---|

| 3-EA | Ascorbic acid-containing derivative of hydroxypyridine |

| 5f | 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide |

| 5o | 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide |

| AS1517499 (2t) | 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide |

| C6 | A 2-phenylpyrimidine derivative targeting CYP51 |

| F20 | A 2,4-disubstituted-6-thiophenyl-pyrimidine derivative |

| L1, L2 | Pyrimidine derivatives selective for COX-2 |

| SNK-578 | 2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine chlorohydrate |

Exploration of Other Noteworthy Biological Applications

Antidiabetic Potentials in Experimental Systems

Derivatives of pyrimidine have been a focal point in the search for novel treatments for diabetes mellitus, a metabolic disorder characterized by high blood glucose levels. remedypublications.com Research has focused on the inhibition of key enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase, as a primary strategy to control postprandial hyperglycemia. nih.gov

In vitro studies on pyrano[2,3-d]pyrimidine derivatives have demonstrated their potential as antidiabetic agents through α-amylase inhibition. xisdxjxsu.asia A series of synthesized chalcones derived from acetyl thioxo pyrano[2,3-d]pyrimidine showed a range of inhibitory effects. The concentration of the inhibitor required to inhibit 50% of the enzyme's activity (IC50) is a key measure of efficacy, with lower values indicating greater potency. xisdxjxsu.asia For instance, certain synthesized compounds exhibited IC50 values that suggest significant antidiabetic potential when compared to the standard drug, acarbose. remedypublications.comxisdxjxsu.asia

Similarly, fused pyrimidine derivatives have been evaluated in vivo for their effects on serum glucose and cholesterol levels in adult male albino Wistar rats. nih.gov Specific compounds, when compared to the reference drug glimepiride, showed promising reductions in blood glucose. nih.gov Histopathological studies further confirmed that these compounds could maintain liver health, a significant aspect of diabetes management. nih.gov The molecular structure of these derivatives, confirmed through spectral analysis, often includes key functional groups like C=O, NH, and C=S, which are crucial for their biological activity. nih.gov

Table 1: In Vitro Antidiabetic Activity of Selected Pyrimidine Derivatives

| Compound Type | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Pyrano[2,3-d]pyrimidine Chalcones | α-Amylase | Synthesized compounds showed good to excellent inhibitory activity. Efficacy measured by IC50 values. | xisdxjxsu.asia |

| Fused Pyrimidine Derivatives | Not Specified (In Vivo) | Significant reduction in serum glucose and cholesterol in diabetic rat models compared to glimepiride. | nih.gov |

| Designed Pyrimidine Derivatives | α-Amylase | In vitro studies confirmed good anti-diabetic activity, with inhibitory effects increasing with concentration. | remedypublications.com |

| 2,4-Diaminopyrimidine Derivatives | α-Glucosidase & α-Amylase | Identified as dual inhibitors; activity depends on the presence of different functional groups. | nih.gov |

Antiviral (e.g., Anti-HIV) Activity

The pyrimidine scaffold is integral to many antiviral agents, including those developed to combat the human immunodeficiency virus (HIV). A series of novel 2,6-diamino-5-arylazo-4-chloropyrimidine analogues have been synthesized and evaluated for their in vitro activity against HIV-1 and HIV-2 replication in MT-4 cells. researchgate.net Several of these compounds demonstrated notable efficacy, with EC50 values (the concentration required to achieve 50% of the maximum effect) in the low microgram per milliliter range. researchgate.net Further research has indicated that incorporating alkyl- or arylthio substituents at the 4-position of the pyrimidine ring can lead to greater anti-HIV-1 activity compared to compounds with amino groups at the same position. scite.ai

Beyond HIV, the broader family of fused pyrimidines, specifically pyrimido[4,5-d]pyrimidines, has been investigated for a wide spectrum of antiviral activities. nih.govbenthamdirect.com Recent studies have highlighted their potential against human coronaviruses. Thirteen new 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and tested against a panel of viruses, showing selective and remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.comnih.gov The structural features of these derivatives, such as the presence of a cyclopropylamino group or an aminoindane moiety, were found to be critical for their antiviral effectiveness. mdpi.com

Table 2: Anti-HIV Activity of Selected Pyrimidine Analogues

| Compound Series | Virus Strain | EC50 (µg/mL) | Reference |

|---|---|---|---|

| 4-alkylthio analogue (Compound 14) | HIV-1 / HIV-2 | >2.12 | researchgate.net |

| 4-alkylthio analogue (Compound 15) | HIV-1 / HIV-2 | 1.99 | researchgate.net |

| 4-alkylthio analogue (Compound 16) | HIV-1 / HIV-2 | 1.80 | researchgate.net |

| 4-thio analogue (Compound 21) | HIV-1 / HIV-2 | 1.92 | researchgate.net |

Ligand Applications in Metal Complex Chemistry with Biological Relevance

The 4-hydroxyphenyl and pyrimidine moieties are excellent candidates for creating chelating ligands that can form stable complexes with various metal ions. These metal complexes often exhibit enhanced biological activity compared to the free ligands.

A notable example involves a ligand derived from tyrosine, which contains a 4-hydroxyphenyl group. The synthesized ligand, [3-(4-hydroxyphenyl)-2-(3-(4-methoxybenzoyl)thioureido)propanoic acid] (HMP), was used to create a series of metal complexes with Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Cd(II), and Hg(II). rdd.edu.iqresearchgate.net Spectroscopic analysis confirmed that the HMP ligand acts as a bidentate agent, coordinating with the metal ion through the oxygen atom of the carboxyl group and a nitrogen atom of the amine group. rdd.edu.iqresearchgate.net Crucially, these metal complexes were found to be more effective antimicrobial agents against pathogenic bacteria like Escherichia coli and Staphylococcus aureus than the antibiotic amoxicillin, demonstrating the biological relevance of such coordination compounds. rdd.edu.iqresearchgate.net

Similarly, 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which are structurally similar to purines, serve as versatile ligands. Their metal complexes have shown significant antiparasitic properties. mdpi.com Four complexes involving Cu, Co, Ni, and Zn were tested in vitro against five species of Leishmania and Trypanosoma cruzi, showing higher efficacy than the reference commercial drugs. mdpi.com This highlights the potential of pyrimidine-based metal complexes in treating neglected diseases. The interaction between the metal ions and the N3 and N4 positions of the triazolopyrimidine ring is a key feature of their structure and subsequent biological activity. mdpi.com

Structure Activity Relationship Sar and Pharmacophore Development for 5 4 Hydroxyphenyl 2 Hydroxypyrimidine Analogs

Correlating Structural Modifications with Observed Biological Activities

The biological activity of pyrimidine (B1678525) derivatives is profoundly influenced by the nature and placement of various substituents on the core structure. nih.gov Structure-Activity Relationship (SAR) studies are essential to decipher these influences, providing a roadmap for designing compounds with desired therapeutic properties.

Impact of Substituent Nature and Position on Activity Profiles

For instance, in the development of kinase inhibitors, specific substitutions have been shown to be critical. The presence of an electron-withdrawing group at a particular position on a phenyl ring attached to the pyrimidine core can significantly impact activity. Conversely, derivatives with electron-donating substituents may exhibit poor activity. medwinpublishers.com

Studies on thienopyrimidine derivatives as PI3Kδ inhibitors have shown that a methoxyl substituent can boost potency into the single-digit nanomolar range, while its removal leads to a significant drop in activity. The following table summarizes the impact of various substituents on the activity of a series of thienopyrimidine analogs.

These examples underscore the principle that even minor changes to the substituents on the pyrimidine scaffold can lead to substantial differences in biological outcomes.

Influence of Stereochemistry and Conformational Features on Bioactivity

The three-dimensional arrangement of a molecule—its stereochemistry and conformation—is a critical determinant of its interaction with a biological target. nih.gov For pyrimidine analogs, the spatial orientation of the hydroxyphenyl group relative to the hydroxypyrimidine ring can dictate the binding mode and affinity.

X-ray crystallography studies on similar heterocyclic compounds have revealed that specific conformations are necessary for optimal binding. For example, the ability of pyrazole (B372694) and pyrimidyl rings to adopt a coplanar conformation can be essential for chelating a metal ion in an enzyme's active site. The orientation of substituent groups can also influence whether a compound binds to the "open" or "closed" conformation of an enzyme, leading to different biological effects. nih.gov

In the rational design of CDK2 inhibitors, it was found that a cis isomer, which dictates a specific 3D conformation relative to the pyrimidine substituent, displayed better selectivity across the kinase family than the corresponding trans isomer. acs.org This highlights that controlling the stereochemistry is a powerful tool for fine-tuning the bioactivity of pyrimidine-based molecules.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. scirp.orgnih.gov This approach is invaluable for predicting the activity of unsynthesized molecules, thereby guiding the design of more potent and selective analogs. researchpublish.com

For pyrimidine derivatives, QSAR models are developed by calculating a set of molecular descriptors that quantify various physicochemical properties of the molecules. These descriptors can include electronic, steric, hydrophobic, and topological parameters. Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then employed to build a model that links these descriptors to the observed biological activity. scirp.orgtandfonline.com

A typical QSAR model can be represented by a mathematical equation. For example, a study on pyrimidine derivatives as anti-inflammatory agents might yield an equation where the anti-inflammatory activity is a function of specific descriptors like molecular weight, logP, and the number of hydrogen bond donors. scirp.org The predictive power of these models is rigorously validated using statistical metrics like the squared correlation coefficient (R²) and the cross-validation coefficient (Q²). nih.govtandfonline.combenthamdirect.com Successful QSAR models can accurately predict the activity of new pyrimidine derivatives, accelerating the drug discovery process. researchpublish.com

Rational Design Principles for Novel Pyrimidine Derivatives Based on SAR Insights

Insights gained from SAR and QSAR studies form the foundation for the rational design of new therapeutic agents. researchgate.net This approach moves beyond random screening, allowing for the targeted modification of a lead compound, such as 5-(4-Hydroxyphenyl)-2-hydroxypyrimidine, to enhance its desired biological effects. nih.gov

The core principle is to use the knowledge of how specific structural features influence activity to design new molecules with improved properties. This can involve several strategies, including scaffold hopping, where the core pyrimidine structure is replaced by a different but functionally similar ring system, or fragment-based design, where small chemical fragments known to bind to the target are linked together. nih.gov

Optimization Strategies for Enhanced Potency and Selectivity

A primary goal in drug design is to optimize a lead compound to maximize its potency against the intended target while minimizing its effects on other targets, a property known as selectivity. nih.gov For pyrimidine derivatives, this involves a systematic exploration of different substituents at various positions on the pyrimidine and phenyl rings.

Key optimization strategies include:

Modifying Substituents: As detailed in SAR studies, changing functional groups can enhance interactions with the target. For example, introducing a group capable of forming a strong hydrogen bond with a key amino acid in the target's binding site can significantly increase potency. rsc.org

Altering Linkers: If the pyrimidine core is linked to another chemical moiety, modifying the length, flexibility, or chemical nature of the linker can optimize the spatial orientation of the key binding groups.

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties (a bioisostere) can improve pharmacokinetic properties without sacrificing potency.

The following table illustrates how specific structural optimizations in a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives led to significant improvements in potency as DPP-4 inhibitors.

This example demonstrates a successful optimization strategy, resulting in a compound with a 25- to 40-fold increase in inhibitory activity and significantly improved selectivity.

Pharmacophore Elucidation for Target Binding

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Elucidating the pharmacophore for a class of compounds like this compound analogs is a crucial step in understanding their mechanism of action and in designing novel molecules with similar activity. benthamdirect.com

Pharmacophore models can be generated using two main approaches:

Ligand-Based: This method uses a set of active molecules to identify common chemical features that are essential for their biological activity.

Structure-Based: This approach utilizes the 3D structure of the biological target (e.g., an enzyme or receptor) to define the key interaction points within the binding site. nih.govtandfonline.com

A typical pharmacophore model for a pyrimidine-based inhibitor might include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govtandfonline.com For instance, a pharmacophore model for a pyrido[2,3-d]pyrimidine (B1209978) inhibitor was identified to require four aromatic rings, one hydrogen bond donor, one hydrogen bond acceptor, and a hydrophobic moiety for optimal activity. tandfonline.com

Once developed, these pharmacophore models serve as 3D search queries for virtual screening of large chemical databases to identify new and diverse molecular scaffolds that could have the desired biological activity. nih.gov

Future Directions and Emerging Research Avenues for 5 4 Hydroxyphenyl 2 Hydroxypyrimidine

Advancements in Sustainable Synthesis of Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives is undergoing a paradigm shift towards green chemistry to mitigate the environmental impact of traditional methods. powertechjournal.com Historically, the production of these vital compounds often involved hazardous solvents, toxic reagents, and significant energy consumption. powertechjournal.com The focus is now on developing eco-friendly and efficient synthetic routes.

Key advancements in sustainable synthesis include:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. powertechjournal.com

Multicomponent Reactions (MCRs): One-pot synthesis methods, such as the Biginelli reaction, are being refined to produce complex pyrimidine structures with high atom economy and reduced waste. researchgate.net

Green Catalysts and Solvents: Research is increasingly focused on using reusable, heterogeneous, and metal-free catalysts. powertechjournal.com The use of environmentally benign solvents like water or magnetized deionized water, or conducting reactions under solvent-free conditions, is also a major trend. researchgate.net

Renewable Feedstocks and Biocatalysis: The use of renewable starting materials and enzymatic catalysts (biocatalysis) represents a frontier in green heterocyclic chemistry, aiming for more sustainable production pathways. powertechjournal.com

Table 1: Comparison of Traditional vs. Sustainable Synthesis Methods for Pyrimidine Derivatives

| Parameter | Traditional Synthesis | Sustainable (Green) Synthesis |

|---|---|---|

| Solvents | Often hazardous and volatile organic solvents | Water, ionic liquids, or solvent-free conditions powertechjournal.comresearchgate.net |

| Energy Source | Conventional heating (reflux) | Microwaves, ultrasound powertechjournal.com |

| Catalysts | Often homogeneous, toxic, and non-reusable | Reusable, heterogeneous, metal-free, biocatalysts powertechjournal.com |

| Efficiency | Multi-step processes with significant waste | One-pot multicomponent reactions, high atom economy researchgate.net |

| Environmental Impact | High E-factor (waste generated) | Lower E-factor, reduced environmental footprint powertechjournal.com |

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research, with significant implications for the study of pyrimidine derivatives. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns, predict properties, and optimize research processes, thereby reducing costs and timelines. nih.govmdpi.com

Key applications in pyrimidine research include:

Target Identification and Validation: AI can analyze multi-omics data and biological networks to identify and prioritize novel therapeutic targets for pyrimidine-based compounds. nih.gov

Virtual Screening and Drug Design: AI-powered platforms can screen massive virtual libraries of compounds to identify potential hits that bind to a specific biological target. mdpi.comnih.gov This accelerates the initial phase of drug discovery.

Predictive Modeling: ML models, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), can predict the biological activity (e.g., anti-inflammatory, anticancer) of new pyrimidine derivatives based on their structural features and quantum chemical descriptors. scirp.org

Lead Optimization: AI algorithms can guide the modification of lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.gov

Table 2: Applications of AI/ML in the Pyrimidine Drug Discovery Pipeline

| Discovery Phase | AI/ML Application | Benefit |

|---|---|---|

| Target Identification | Analysis of genomic and proteomic data to find novel targets nih.gov | Increases the pool of potential "druggable" targets. |

| Hit Identification | AI-powered virtual screening of compound libraries nih.gov | Faster and more cost-effective than traditional high-throughput screening. |

| Lead Optimization | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties mdpi.com | Reduces late-stage failures by identifying problematic compounds early. |

| Reaction Design | AI-assisted design of sustainable synthetic pathways powertechjournal.com | Optimizes reaction conditions for higher efficiency and sustainability. |

Exploration of Novel Biological Targets for Pyrimidine Scaffolds

The pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.govbenthamscience.com While its role in anticancer and antimicrobial agents is well-established, future research aims to uncover new therapeutic applications by exploring novel molecular targets.

Emerging areas of investigation include:

Protein Kinase Inhibitors: Many pyrimidine derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govbenthamscience.com Future work will focus on designing derivatives with improved selectivity for specific kinases to enhance efficacy and reduce side effects.

Signaling Pathway Modulators: Research is expanding to targets beyond kinases. For instance, novel pyrimidine derivatives have been identified as bone anabolic agents that promote osteogenesis by activating the BMP2/SMAD1 signaling pathway. nih.gov Others have been investigated as dual inhibitors of the PI3K/mTOR pathway, which is critical in cancer cell growth. acs.org

Targeting Protein-Protein Interactions (PPIs): AI-driven approaches are enabling the design of pyrimidine compounds that can disrupt specific protein-protein interactions, such as the homodimerization of Toll-like receptor 4 (TLR4), offering new strategies for treating inflammatory diseases. nih.gov

Development of Advanced Analytical Techniques for Comprehensive Characterization

The precise characterization of newly synthesized compounds like 5-(4-Hydroxyphenyl)-2-hydroxypyrimidine is fundamental to understanding their structure-activity relationships. The field is continuously advancing analytical methodologies to provide more detailed and accurate structural and functional information.

A combination of spectroscopic and spectrometric techniques is typically employed:

Spectroscopic Methods: Techniques such as Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), and UV-Visible spectroscopy are used to identify functional groups and study electronic transitions. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) remains the cornerstone for elucidating the precise molecular structure. nih.gov

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for confirming the molecular weight and purity of synthesized compounds. nih.gov

X-ray Crystallography: This powerful technique provides definitive three-dimensional structural information, which is invaluable for understanding how a molecule interacts with its biological target. mdpi.com

Computational Analysis: Alongside experimental methods, theoretical investigations using Density Functional Theory (DFT) are employed to study the molecular structure, vibrational frequencies, and electronic properties of pyrimidine derivatives, providing insights that complement experimental data. researchgate.net

Multidisciplinary Research Collaborations for Translational Studies

The journey of a compound from laboratory discovery to clinical application is complex and requires a convergence of expertise from various scientific disciplines. Multidisciplinary translational teams (MTTs) are becoming a cornerstone for accelerating this process. nih.gov

Effective translational research for pyrimidine derivatives involves collaboration between:

Medicinal Chemists: To design and synthesize novel compounds with optimized properties.

Biologists and Pharmacologists: To evaluate the biological activity and mechanism of action in vitro and in vivo.

Computational Scientists: To apply AI and molecular modeling for predictive analysis and compound design.

Clinicians: To provide insights into unmet medical needs and to design and conduct clinical trials.

This team-based approach ensures that research is not conducted in silos but is instead guided by a clear and strategic path toward addressing real-world health problems. nih.gov Such collaborations are essential for navigating the complexities of drug development and increasing the likelihood of successful clinical translation for promising compounds like this compound.

Q & A

Q. What are the common synthetic routes for 5-(4-Hydroxyphenyl)-2-hydroxypyrimidine, and how can reaction conditions be optimized for yield and purity?

The synthesis of pyrimidine derivatives often involves condensation reactions or modifications of pre-existing pyrimidine scaffolds. For example, dihydropyrimidinones (DHPMs) are typically synthesized via the Biginelli reaction, a one-pot multicomponent reaction involving aldehydes, urea/thiourea, and β-keto esters under acidic conditions . Optimization includes adjusting temperature (60–100°C), solvent choice (e.g., ethanol or acetic acid), and catalyst (e.g., HCl or Lewis acids). Purification via recrystallization or column chromatography is critical to isolate the target compound, with yields ranging from 50% to 85% depending on substituent steric effects .

Q. What analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the positions of hydroxyl and phenyl groups. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography, as demonstrated in studies of analogous dihydropyrimidinones, provides definitive confirmation of stereochemistry and intermolecular interactions .

Q. How can researchers address solubility challenges in biological assays for this compound?

The compound’s low solubility in aqueous buffers can be mitigated using co-solvents like dimethyl sulfoxide (DMSO) or ethanol, with concentrations ≤1% (v/v) to avoid cytotoxicity. Alternatively, derivatization (e.g., esterification of hydroxyl groups) improves hydrophobicity for in vitro studies .

Advanced Research Questions

Q. How do structural modifications of this compound influence its thermodynamic stability in DNA duplexes?